Cas no 21671-00-1 (1H-Benz[e]indene-6-propanoic acid,dodecahydro-6,9a,9b-trimethyl-7-(1- methylethenyl)-3-[(2S,5R)-tetrahydro-5-(1- hydroxy-1-methylethyl)-2-methyl-2- furanyl]-,(3S,3aR,5aR,6S,9aR,9bR)-)

1H-Benz[e]indene-6-propanoic acid,dodecahydro-6,9a,9b-trimethyl-7-(1- methylethenyl)-3-[(2S,5R)-tetrahydro-5-(1- hydroxy-1-methylethyl)-2-methyl-2- furanyl]-,(3S,3aR,5aR,6S,9aR,9bR)- structure
21671-00-1 structure
Nombre del producto:1H-Benz[e]indene-6-propanoic acid,dodecahydro-6,9a,9b-trimethyl-7-(1- methylethenyl)-3-[(2S,5R)-tetrahydro-5-(1- hydroxy-1-methylethyl)-2-methyl-2- furanyl]-,(3S,3aR,5aR,6S,9aR,9bR)-
Número CAS:21671-00-1
MF:C30H50O4
Megavatios:474.715610027313
CID:283245
PubChem ID:12315515

1H-Benz[e]indene-6-propanoic acid,dodecahydro-6,9a,9b-trimethyl-7-(1- methylethenyl)-3-[(2S,5R)-tetrahydro-5-(1- hydroxy-1-methylethyl)-2-methyl-2- furanyl]-,(3S,3aR,5aR,6S,9aR,9bR)- Propiedades químicas y físicas

Nombre e identificación

    • 1H-Benz[e]indene-6-propanoic acid,dodecahydro-6,9a,9b-trimethyl-7-(1- methylethenyl)-3-[(2S,5R)-tetrahydro-5-(1- hydroxy-1-methylethyl)-2-methyl-2- furanyl]-,(3S,3aR,5aR,6S,9aR,9bR)-
    • Shoreic acid
    • 1H-Benz[e]indene-6-propanoic acid,dodecahydro-6,9a,9b-trimethyl-7-(1- methylethenyl)-3-[(2S,5R)-tetrahydro-5-(1- hydroxy-1-me
    • 1H-Benz[e]indene-6-propanoic acid,dodecahydro-6,9a,9b-trimethyl-7-(1- methylethenyl)-3-[(2S,5R...
    • 3-{(3S,3aR,5aR,6S,7S,9aR,9bR)-3-[(2S,5R)-5-(2-Hydroxy-2-propanyl) -2-methyltetrahydro-2-furanyl]-7-isopropenyl-6,9a,9b-trimethyldod ecahydro-1H-cyclopenta[a]naphthalen-6-yl}propanoic acid
    • Schoellkopf's reagent
    • schoreic acid
    • Shoric acid
    • 20,24-Epoxy-25-hydroxy-3,4-seco-4(28)-dammaren-3-oic acid methyl ester
    • [ "Shoric acid" ]
    • 21671-00-1
    • AKOS032961582
    • DTXSID701317938
    • A-dammar-4(28)-en-3-oic acid
    • CS-0016707
    • FS-9570
    • HY-N1303
    • 3-[(3S, 3aR, 5aR, 6S, 7S, 9aR, 9bR)-3-[(2S, 5R)-5-(2-hydroxypropan-2-yl)-2-methyloxolan-2-yl]-6, 9a, 9b-trimethyl-7-prop-1-en-2-yl-1, 2, 3, 3a, 4, 5, 5a, 7, 8, 9-decahydrocyclopenta[a]naphthalen-6-yl]propanoic acid
    • 3-[(3S,3aR,5aR,6S,7S,9aR,9bR)-3-[(2S,5R)-5-(2-hydroxypropan-2-yl)-2-methyloxolan-2-yl]-6,9a,9b-trimethyl-7-prop-1-en-2-yl-1,2,3,3a,4,5,5a,7,8,9-decahydrocyclopenta[a]naphthalen-6-yl]propanoic acid
    • (24R)-20,24-Epoxy-25-hydroxy-3,4-seco-5
    • CHEMBL479139
    • 3-((3S,3aR,5aR,6S,7S,9aR,9bR)-3-((2S,5R)-5-(2-hydroxypropan-2-yl)-2-methyloxolan-2-yl)-6,9a,9b-trimethyl-7-prop-1-en-2-yl-1,2,3,3a,4,5,5a,7,8,9-decahydrocyclopenta(a)naphthalen-6-yl)propanoic acid
    • (24R)-20,24-Epoxy-25-hydroxy-3,4-seco-5alpha-dammar-4(28)-en-3-oic acid
    • DA-57843
    • 3-((3S,3AR,5ar,6R,7S,9ar,9BR)-3-((2S,5R)-5-(2-hydroxypropan-2-yl)-2-methyloxolan-2-yl)-6,9a,9b-trimethyl-7-(prop-1-en-2-yl)-dodecahydro-1H-cyclopenta(a)naphthalen-6-yl)propanoate
    • 3-[(3S,3AR,5ar,6R,7S,9ar,9BR)-3-[(2S,5R)-5-(2-hydroxypropan-2-yl)-2-methyloxolan-2-yl]-6,9a,9b-trimethyl-7-(prop-1-en-2-yl)-dodecahydro-1H-cyclopenta[a]naphthalen-6-yl]propanoate
    • Renchi: InChI=1S/C30H50O4/c1-19(2)20-11-17-29(7)23(27(20,5)15-14-25(31)32)10-9-21-22(12-16-28(21,29)6)30(8)18-13-24(34-30)26(3,4)33/h20-24,33H,1,9-18H2,2-8H3,(H,31,32)/t20-,21+,22-,23+,24+,27-,28+,29+,30-/m0/s1
    • Clave inchi: ZKBGKWZSOPPDSD-INPVNEGFSA-N
    • Sonrisas: OC(CC[C@@]1([C@H]2CC[C@@H]3[C@@H]([C@]4(O[C@@H](C(C)(C)O)CC4)C)CC[C@@]3(C)[C@]2(C)CC[C@H]1C(C)=C)C)=O

Atributos calculados

  • Calidad precisa: 474.37100
  • Masa isotópica única: 474.37091007g/mol
  • Recuento atómico isotópico: 0
  • Recuento de donantes vinculados al hidrógeno: 2
  • Recuento de receptores de enlace de hidrógeno: 4
  • Recuento de átomos pesados: 34
  • Cuenta de enlace giratorio: 6
  • Complejidad: 834
  • Recuento de unidades de unión covalente: 1
  • Recuento del Centro estereoscópico atómico definido: 9
  • Recuento de centros estereoscópicos atómicos indefinidos: 0
  • Recuento de centros tridimensionales de bonos fijos: 0
  • Conteo indefinido de centros tridimensionales de Bond: 0
  • Xlogp3: 7.3
  • Superficie del Polo topológico: 66.8Ų

Propiedades experimentales

  • Color / forma: Powder
  • Denso: 1.0±0.1 g/cm3
  • Punto de ebullición: 568.3±45.0 °C at 760 mmHg
  • Punto de inflamación: 174.3±22.2 °C
  • PSA: 66.76000
  • Logp: 7.00100
  • Presión de vapor: 0.0±3.5 mmHg at 25°C

1H-Benz[e]indene-6-propanoic acid,dodecahydro-6,9a,9b-trimethyl-7-(1- methylethenyl)-3-[(2S,5R)-tetrahydro-5-(1- hydroxy-1-methylethyl)-2-methyl-2- furanyl]-,(3S,3aR,5aR,6S,9aR,9bR)- Información de Seguridad

1H-Benz[e]indene-6-propanoic acid,dodecahydro-6,9a,9b-trimethyl-7-(1- methylethenyl)-3-[(2S,5R)-tetrahydro-5-(1- hydroxy-1-methylethyl)-2-methyl-2- furanyl]-,(3S,3aR,5aR,6S,9aR,9bR)- PrecioMás >>

Empresas No. Nombre del producto Cas No. Pureza Especificaciones Precio Tiempo de actualización Informe
SHANG HAI TAO SHU Biotechnology Co., Ltd.
TN5014-1 mg
Shoreic acid
21671-00-1
1mg
¥2275.00 2022-04-26
TargetMol Chemicals
TN5014-5 mg
Shoreic acid
21671-00-1 98%
5mg
¥ 3,090 2023-07-10
A2B Chem LLC
AF65921-5mg
Shoreic acid
21671-00-1
5mg
$552.00 2024-04-20
TargetMol Chemicals
TN5014-1 mL * 10 mM (in DMSO)
Shoreic acid
21671-00-1 98%
1 mL * 10 mM (in DMSO)
¥ 3190 2023-09-15
TargetMol Chemicals
TN5014-1 ml * 10 mm
Shoreic acid
21671-00-1
1 ml * 10 mm
¥ 3190 2024-07-19
TargetMol Chemicals
TN5014-5mg
Shoreic acid
21671-00-1
5mg
¥ 3090 2024-07-19
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
S85010-5mg
3-{(3S,3aR,5aR,6S,7S,9aR,9bR)-3-[(2S,5R)-5-(2-Hydroxy-2-propanyl) -2-methyltetrahydro-2-furanyl]-7-isopropenyl-6,9a,9b-trimethyldod ecahydro-1H-cyclopenta[a]naphthalen-6-yl}propanoic acid
21671-00-1
5mg
¥4480.0 2021-09-07

1H-Benz[e]indene-6-propanoic acid,dodecahydro-6,9a,9b-trimethyl-7-(1- methylethenyl)-3-[(2S,5R)-tetrahydro-5-(1- hydroxy-1-methylethyl)-2-methyl-2- furanyl]-,(3S,3aR,5aR,6S,9aR,9bR)- Literatura relevante

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